molecular formula C10H10BrNO B12865671 2-(Bromomethyl)-6-ethylbenzo[d]oxazole

2-(Bromomethyl)-6-ethylbenzo[d]oxazole

Cat. No.: B12865671
M. Wt: 240.10 g/mol
InChI Key: ACOIMOQDUWWUEN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-ethylbenzo[d]oxazole (CAS 1803794-25-3) is a high-purity chemical building block supplied for research applications. This compound features a benzo[d]oxazole core, a privileged structure in medicinal chemistry known for its presence in various biologically active molecules . The reactive bromomethyl group at the 2-position makes this compound a versatile intermediate for further functionalization, enabling its use in the synthesis of more complex molecules for pharmaceutical and materials science research . The benzoxazole scaffold is of significant research value as it is found in compounds with diverse biological activities, including enzyme inhibitors and potential therapeutic agents . The specific 6-ethyl and 2-(bromomethyl) substitution pattern on this scaffold enhances its utility in drug discovery and the development of novel functional materials. Research Applications: This compound is primarily used as a key synthetic intermediate. Researchers employ it in nucleophilic substitution reactions, where the bromomethyl group can be readily displaced, allowing for the attachment of various nucleophiles such as amines, alcohols, and thiols. This facilitates the exploration of structure-activity relationships in medicinal chemistry programs and the creation of novel molecular architectures. Important Notice: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(bromomethyl)-6-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10BrNO/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3

InChI Key

ACOIMOQDUWWUEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)CBr

Origin of Product

United States

Preparation Methods

Bromination of 2-(Hydroxymethyl)-6-ethylbenzo[d]oxazole

A common and effective method involves the bromination of the corresponding hydroxymethyl derivative. This approach typically uses brominating agents such as phosphorus tribromide (PBr3), hydrogen bromide (HBr), or tribromo oxygen phosphorus under controlled conditions.

Typical procedure:

  • Starting from 2-(hydroxymethyl)-6-ethylbenzo[d]oxazole, the compound is dissolved in an appropriate solvent such as toluene or dichloromethane.
  • A brominating reagent (e.g., PBr3 or tribromo oxygen phosphorus) is added slowly at low temperature (0°C to reflux conditions depending on reagent).
  • The reaction mixture is stirred for several hours (often 12 hours or more) to ensure complete conversion.
  • The product is isolated by aqueous workup, extraction, drying, and purification via column chromatography or recrystallization.

This method yields 2-(bromomethyl)-6-ethylbenzo[d]oxazole with moderate to high yields (typically 60-90%) and good purity.

Multi-step Synthesis via Ring Closure and Bromination

An alternative approach involves:

This method is exemplified in the preparation of related 2-bromo-4-substituted benzo[d]oxazoles and can be adapted for the 6-ethyl derivative.

Key reaction conditions:

Step Reagents/Conditions Solvent Temperature Yield (%)
Hydrolysis Sodium hydroxide (NaOH) Ethanol + water Reflux, 20 h ~70-80
Esterification DMA (Dimethylacetamide) Tetrahydrofuran 0°C ~75-85
Ring closure Acetic acid Acetic acid Reflux ~80-90
Bromination Tribromo oxygen phosphorus or PBr3 Toluene Reflux, 12 h ~70-90

This sequence allows for good control over substitution patterns and is scalable for industrial applications.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Direct bromination of hydroxymethyl precursor Straightforward, fewer steps Requires careful handling of brominating agents 60-90 Moderate to high
Multi-step hydrolysis, esterification, ring closure, bromination High control over substitution, adaptable Longer synthesis time, multiple purification steps 70-90 High
Metal-free cyclization (emerging) Environmentally friendly, mild conditions Limited substrate scope currently Moderate Under development

Research Findings and Notes

  • The bromination step is critical and often determines the overall yield and purity. Use of tribromo oxygen phosphorus or phosphorus tribromide under reflux in toluene is well-documented to provide high yields.
  • Reaction temperatures vary from 0°C (for sensitive steps) to reflux conditions depending on the reagent and step.
  • Purification typically involves aqueous workup, organic extraction, drying, and chromatographic separation or recrystallization.
  • Safety precautions are essential during bromination due to the corrosive and toxic nature of brominating agents.
  • Alternative methods such as microwave-assisted bromination have been reported to reduce reaction times and improve efficiency, though detailed data for this specific compound are limited.
  • Analytical data such as melting points, NMR, and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition
Starting material 2-(Hydroxymethyl)-6-ethylbenzo[d]oxazole or ketone precursor
Brominating agents Phosphorus tribromide, tribromo oxygen phosphorus, HBr
Solvents Toluene, ethanol, dichloromethane, THF
Reaction temperature 0°C to reflux (80-110°C)
Reaction time 4 to 20 hours
Yield 60-90%
Purification Column chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-ethylbenzo[d]oxazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Bromomethyl)-6-ethylbenzo[d]oxazole and related benzoxazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Bromomethyl, 6-Ethyl ~240.10 (inferred) High reactivity at bromomethyl site; potential agrochemical/pharmaceutical intermediate.
2-(Bromomethyl)benzo[d]oxazole 2-Bromomethyl 198.02 (CAS 73101-74-3) Electrophilic reactivity for cross-coupling; limited steric hindrance.
6-Bromo-2-methylbenzo[d]oxazole 2-Methyl, 6-Bromo 212.04 (CAS 151230-42-1) Bromine at 6-position enhances aromatic substitution potential; methyl group limits steric bulk.
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate 2-Butyl, 6-Ethyl carboxylate 263.31 Ester functionality enables use as a building block in drug synthesis.
2-Methylbenzo[d]oxazol-6-amine 2-Methyl, 6-Amino 148.16 (CAS 5676-60-8) Amino group enables hydrogen bonding; applications in dye and polymer chemistry.

Research Findings and Key Insights

  • Synthetic Challenges: Analogous compounds like 2-(pyridin-4-yl)benzo[d]oxazole (52% yield) and 2-(quinolin-6-yl)benzo[d]oxazole (76% yield) highlight the impact of substituent size on reaction efficiency, suggesting that the ethyl group in this compound may require optimized conditions for high yields .
  • Material Science Potential: The bromine atom’s electron-withdrawing effect could enhance thermal stability in polymer applications, contrasting with amino-substituted derivatives used in fluorescent materials .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-6-ethylbenzo[d]oxazole, and how can its purity be verified?

Methodological Answer: A common approach involves reacting 2-aminophenol derivatives with bromoacetic acid in polyphosphoric acid under reflux (130°C, 4 hours). Post-reaction, the mixture is cooled, extracted with dichloromethane (DCM), and dried over anhydrous MgSO₄. The crude product is purified via vacuum distillation. Purity is confirmed using 1H^1 \text{H} and 13C^13 \text{C} NMR to verify structural integrity and mass spectrometry (MS) to detect molecular ion peaks (e.g., [M]+^+ at m/z 211.0 and 213.0 for bromine isotopes) .

Q. How can the bromomethyl group in this compound be exploited for further functionalization?

Methodological Answer: The bromomethyl moiety serves as a reactive site for nucleophilic substitution (e.g., with amines, thiols, or azides) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For example, substitution with sodium azide yields azide intermediates for click chemistry applications. Reaction progress is monitored via TLC or HPLC, with product confirmation by 1H^1 \text{H} NMR (disappearance of the –CH2_2Br signal at δ ~4.3 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H} NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the bromomethyl group (δ ~4.3 ppm). 13C^13 \text{C} NMR confirms oxazole ring carbons (δ ~150–160 ppm) and alkyl chain integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H10_{10}BrNO).
  • IR Spectroscopy : Detects C-Br stretching vibrations (~550–650 cm1^{-1}) and oxazole ring vibrations .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety influence photophysical properties like ESIPT (Excited-State Intramolecular Proton Transfer)?

Methodological Answer: Benzannulation (e.g., extending conjugation via naphthoxazole derivatives) minimally shifts ESIPT emission wavelengths but increases energy barriers for proton transfer in the S1_1 state due to altered charge-transfer character. Computational studies (TDDFT/B3LYP/6-31+G(d)) reveal that hybrid functionals (B3LYP, PBE0) best reproduce experimental emission energies. IR vibrational analysis further quantifies H-bond strength changes in the excited state .

Q. What computational strategies predict the reactivity of the bromomethyl group in solid-state or solvent environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model the bromomethyl group’s leaving-group propensity. Solvent effects are incorporated via implicit models (IEFPCM). For solid-state reactivity, cocrystal engineering (e.g., with 1,2,4,5-tetracyanobenzene) enables visualization of molecular motions via fluorescence microscopy, revealing steric and electronic constraints .

Q. How can regioselective bromination be achieved to synthesize derivatives with tailored substituents?

Methodological Answer: Regioselectivity is controlled using directing groups (e.g., ethyl substituents) or catalysts (e.g., ZnCl2_2 in cycloisomerization reactions). For example, ZnCl2_2-mediated bromination of terpenoid precursors yields 5-(bromomethyl)oxazole derivatives, which are further functionalized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with alkynes. Reaction optimization involves varying temperature (60–100°C) and solvent polarity (DMF vs. THF) .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–25°C) reduce elimination byproducts (e.g., formation of alkenes).
  • Protecting Groups : Temporarily protect the oxazole nitrogen with acetyl groups to prevent undesired alkylation.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency, while ligand additives (e.g., XPhos) enhance selectivity .

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